molecular formula C21H18ClN3O2S B2377627 (2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide CAS No. 850719-38-9

(2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide

Cat. No. B2377627
CAS RN: 850719-38-9
M. Wt: 411.9
InChI Key: ZYLUMTBOUGWDKD-UHFFFAOYSA-N
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Description

This compound is a thiazolidine derivative, which is a class of compounds that contain a five-membered ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazolidines and their derivatives have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a thiazolidine ring, along with a benzyl group, a cyanoacetamide group, and a 4-chlorophenyl group . The presence of these functional groups could confer certain chemical properties to the compound, such as polarity and potential reactivity .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry Applications

The synthesis of heterocyclic compounds, including thiazolidines and oxazolidines, is a significant area of research due to their potential applications in medicinal chemistry and material sciences. Basheer and Rappoport (2006) described the synthesis of substituted 2-methylene-1,3-oxazolidines and 1,3-thiazolidines through the reaction of omega-chloroalkyl isocyanates and isothiocyanate with active methylene compounds. These reactions produce a variety of heterocyclic compounds, demonstrating the versatility of active methylene compounds in synthesizing bioactive molecules (Basheer & Rappoport, 2006).

Antitumor and Antimicrobial Activities

Heterocyclic compounds derived from reactions similar to those that might involve "(2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide" have been explored for their potential antitumor and antimicrobial activities. Albratty et al. (2017) synthesized novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives showing promising inhibitory effects on different cell lines, indicating the potential of these compounds in cancer therapy (Albratty, El-Sharkawy, & Alam, 2017). Additionally, Gouda et al. (2010) reported on the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives, highlighting the utility of these compounds in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Pharmacological Properties

Investigations into the pharmacological properties of compounds structurally related to "this compound" have also been conducted. Santagati et al. (1994) detailed the analgesic and anti-inflammatory activities of benzothiazole, 1,3-4-oxadiazole, and 1,3,4-thiadiazole derivatives, contributing valuable insights into the development of new therapeutic agents with potential benefits in pain and inflammation management (Santagati, Modica, Santagati, Russo, Caruso, Cutuli, Di Pietro, & Amico-Roxas, 1994).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The study of thiazolidine derivatives is an active area of research, given their potential biological activities. Future research could involve the synthesis of new derivatives, the investigation of their biological activities, and the exploration of their mechanisms of action .

properties

IUPAC Name

(2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c1-2-18-20(27)25(16-10-8-15(22)9-11-16)21(28-18)17(12-23)19(26)24-13-14-6-4-3-5-7-14/h3-11,18H,2,13H2,1H3,(H,24,26)/b21-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLUMTBOUGWDKD-FXBPSFAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=C(C#N)C(=O)NCC2=CC=CC=C2)S1)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N(/C(=C(\C#N)/C(=O)NCC2=CC=CC=C2)/S1)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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